molecular formula C10H12Cl3N3O B5171639 N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide

N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide

Cat. No.: B5171639
M. Wt: 296.6 g/mol
InChI Key: CCJXRFHKMPDDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide is a synthetic organic compound characterized by its unique structure, which includes a trichloromethyl group, a pyridinylmethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trichloroethanol, pyridine-3-carboxaldehyde, and acetamide.

    Formation of Intermediate: The first step involves the reaction of 2,2,2-trichloroethanol with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with acetamide under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}propanamide
  • 4-methyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}benzamide

Uniqueness

N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl3N3O/c1-7(17)16-9(10(11,12)13)15-6-8-3-2-4-14-5-8/h2-5,9,15H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJXRFHKMPDDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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